1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
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Overview
Description
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Final Assembly: The final step involves the coupling of the thiazole ring with the fluorophenyl group and the ethanamine moiety under appropriate reaction conditions
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with biochemical pathways such as signal transduction, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11FN2S/c1-7(13)10-6-15-11(14-10)8-4-2-3-5-9(8)12/h2-7H,13H2,1H3 |
InChI Key |
LOOCUWMTACLEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2F)N |
Origin of Product |
United States |
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